molecular formula C34H25N B8202087 N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline

N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline

Cat. No.: B8202087
M. Wt: 447.6 g/mol
InChI Key: REMCIXNSORACAY-UHFFFAOYSA-N
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Description

N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline is a polyaromatic amine featuring a central aniline core substituted with phenyl groups at the 2- and 4-positions, as well as a naphthalen-1-ylphenyl moiety at the N-position. The naphthalene group enhances electron delocalization, while the diphenylaniline backbone provides steric bulk and electronic donor capabilities .

Properties

IUPAC Name

N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25N/c1-3-10-25(11-4-1)29-20-23-34(33(24-29)27-12-5-2-6-13-27)35-30-21-18-28(19-22-30)32-17-9-15-26-14-7-8-16-31(26)32/h1-24,35H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMCIXNSORACAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives with phenylboronic acids under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and sulfonated compounds, which can be further utilized in different applications .

Scientific Research Applications

N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4’-amine exerts its effects is primarily through its role as a hole-transporting material. In OLEDs, it facilitates the movement of positive charges (holes) from the anode to the emissive layer, thereby enhancing the efficiency of light emission. The molecular targets include the organic layers within the device, and the pathways involve charge transport and recombination processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of naphthalene and diphenylaniline moieties. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline and Related Compounds
Compound Name Key Substituents Molecular Weight Key Properties/Applications References
This compound Naphthalen-1-ylphenyl, 2,4-diphenyl ~463.6 g/mol* High π-conjugation, potential OLED/DSSC use -
Diphenylaniline–azulenes (e.g., 2,6-diphenylaniline–azulene) Azulene core, diphenylaniline donors ~400–450 g/mol Intense blue/green emission (λem = 450–550 nm), electrochemical activity
Polyene-diphenylaniline dye (D9) Methoxy, thiophene, cyanoacrylic acid ~500–550 g/mol DSSC applications, donor-acceptor charge transfer
N-(4-(tert-butyl)phenyl)naphthalen-2-amine Naphthalen-2-yl, tert-butylphenyl ~291.4 g/mol Reduced steric bulk, lower thermal stability
Diphenylamine (DPA) Simple biphenylamine 169.22 g/mol Industrial standard (stabilizers, explosives)

*Calculated based on formula C34H25N.

Key Observations:
  • Steric Effects : The 2,4-diphenyl substitution introduces steric hindrance, which may reduce aggregation in solid-state applications compared to less substituted analogues (e.g., N-(4-(tert-butyl)phenyl)naphthalen-2-amine) .
  • Donor Capacity: Similar to diphenylaniline–azulenes, the compound’s diphenylaniline backbone likely acts as an electron donor, though its efficacy depends on substituent electronegativity .

Optical and Electronic Properties

Table 2: Optical and Electronic Comparison
Compound Absorption (λmax) Emission (λem) HOMO-LUMO Gap (eV)
Diphenylaniline–azulenes 350–450 nm 450–550 nm ~2.5–3.0*
Polyene-diphenylaniline (D9) ~500 nm N/A ~2.2 (calculated)
This compound (inferred) ~300–400 nm ~400–500 nm ~3.0–3.5*

*Estimated via analogy to diphenylaniline-based systems .

  • Absorption/Emission : The target compound’s absorption likely redshifts compared to DPA (λmax ~260 nm) due to naphthalene’s extended π-system. However, it may exhibit weaker emission than diphenylaniline–azulenes, which benefit from azulene’s unique electronic structure .
  • Electrochemical Behavior: Cyclic voltammetry studies on diphenylaniline–azulenes reveal reversible redox peaks at −1.5 to −2.0 V (vs. Ag/AgCl), suggesting the target compound may exhibit similar donor-driven redox activity .

Biological Activity

N-(4-naphthalen-1-ylphenyl)-2,4-diphenylaniline, a compound with a complex structure characterized by multiple aromatic rings, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by its aniline backbone substituted with naphthalene and phenyl groups. This configuration contributes to its unique electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's extended π-conjugation allows it to engage in π-π stacking interactions with nucleic acids and proteins, potentially influencing cellular processes such as:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
  • Anti-inflammatory Properties : The compound could modulate inflammatory pathways, although detailed studies are needed to confirm this effect.

Antioxidant Activity

A study investigating the antioxidant potential of similar diphenylaniline derivatives found that these compounds effectively reduced oxidative stress markers in vitro. The mechanism involved the inhibition of reactive oxygen species (ROS) production, suggesting that this compound may share similar properties.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound demonstrate significant antimicrobial activity. For instance, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results in inhibiting bacterial growth . Further exploration into the specific interactions and efficacy of this compound against these pathogens is warranted.

Anti-inflammatory Effects

In a pharmacological evaluation, related compounds were shown to inhibit pro-inflammatory cytokines in cell cultures. This suggests that this compound might also exert anti-inflammatory effects through similar pathways .

Case Studies

Several case studies have explored the biological implications of compounds structurally related to this compound:

  • Study on Antioxidant Properties : A comparative analysis of various diphenylaniline derivatives revealed that specific substitutions enhanced antioxidant activity significantly. The findings indicate that modifications in the structure can lead to improved efficacy in reducing oxidative damage .
  • Antimicrobial Testing : In a laboratory setting, derivatives were tested against a panel of microorganisms. Results showed a correlation between structural complexity and antimicrobial potency, highlighting the potential for this compound to be developed as an antimicrobial agent .
  • Inflammation Modulation : A recent study demonstrated that certain diphenylaniline derivatives could downregulate inflammatory mediators in human cell lines. This suggests a potential therapeutic application for inflammatory diseases .

Data Summary

Study FocusFindingsReference
Antioxidant ActivityReduced oxidative stress markers
Antimicrobial ActivityInhibition of S. aureus and E. coli growth
Anti-inflammatory EffectsDownregulation of pro-inflammatory cytokines

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